6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
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Overview
Description
6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core, a fluorinated methoxyphenyl group, and a piperazine moiety with a methylsulfonyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: The fluorinated methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated methoxybenzene derivative reacts with a suitable nucleophile.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced via sulfonylation reactions, typically using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives of the piperazine moiety.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated methoxyphenyl group and the piperazine moiety may play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-(2-chloro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Similar structure but with a chlorine substituent instead of fluorine.
6-(2-fluoro-4-methylphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorinated methoxyphenyl group and the methylsulfonyl piperazine moiety may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C17H21FN4O4S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H21FN4O4S/c1-26-13-3-4-14(15(18)11-13)16-5-6-17(23)22(19-16)12-20-7-9-21(10-8-20)27(2,24)25/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
LJYDRGGGXBQAES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C)F |
Origin of Product |
United States |
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